
2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
合成路线和反应条件
2-(2-氯丙-2-基)-8-甲氧基喹唑啉-4(1H)-酮的合成通常涉及在特定条件下将 2-氯丙烷与 8-甲氧基喹唑啉-4(1H)-酮反应。该反应通常在碱的存在下进行,例如碳酸钾,并在诸如二甲基甲酰胺之类的溶剂中进行。反应混合物加热至约 100 °C,持续数小时,以确保完全转化。
工业生产方法
在工业规模上,2-(2-氯丙-2-基)-8-甲氧基喹唑啉-4(1H)-酮的生产可能涉及连续流动反应器,以优化反应条件并提高产率。使用催化剂和先进的纯化技术,例如重结晶和色谱,确保生产出适合进一步应用的高纯度化合物。
化学反应分析
反应类型
2-(2-氯丙-2-基)-8-甲氧基喹唑啉-4(1H)-酮会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 还原反应可以用硼氢化钠或氢化铝锂等还原剂进行。
取代: 可以发生亲核取代反应,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 回流条件下的乙醇中的氨。
形成的主要产物
氧化: 形成具有氧化侧链的相应喹唑啉酮衍生物。
还原: 形成还原的喹唑啉酮衍生物。
取代: 形成具有各种官能团的取代的喹唑啉酮衍生物。
科学研究应用
2-(2-氯丙-2-基)-8-甲氧基喹唑啉-4(1H)-酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医学: 研究其在药物开发中的潜在用途,特别是在设计新的治疗剂方面。
工业: 用于开发特种化学品和材料。
作用机理
2-(2-氯丙-2-基)-8-甲氧基喹唑啉-4(1H)-酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可能会抑制某些酶或受体,从而导致其观察到的生物效应。确切的途径和分子靶标可能因具体应用和所研究的生物系统而异。
作用机制
The mechanism of action of 2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
类似化合物
- 2-(2-氯丙-2-基)-8-羟基喹唑啉-4(1H)-酮
- 2-(2-氯丙-2-基)-8-乙氧基喹唑啉-4(1H)-酮
- 2-(2-氯丙-2-基)-8-甲基喹唑啉-4(1H)-酮
独特性
2-(2-氯丙-2-基)-8-甲氧基喹唑啉-4(1H)-酮的独特之处在于其在 8 位存在甲氧基,这会影响其化学反应性和生物活性。与其他类似化合物相比,这种结构特征可能会增强其作为治疗剂的潜力。
属性
CAS 编号 |
76983-58-9 |
|---|---|
分子式 |
C12H13ClN2O2 |
分子量 |
252.69 g/mol |
IUPAC 名称 |
2-(2-chloropropan-2-yl)-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,13)11-14-9-7(10(16)15-11)5-4-6-8(9)17-3/h4-6H,1-3H3,(H,14,15,16) |
InChI 键 |
NQQKYKSHAYVABJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC2=C(C=CC=C2OC)C(=O)N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


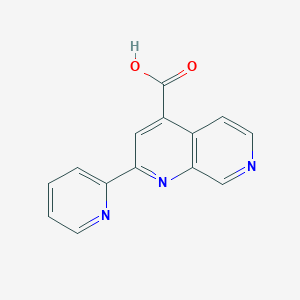
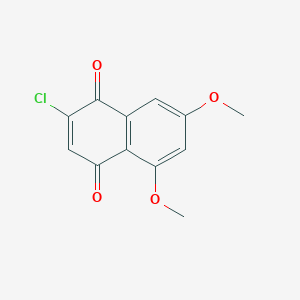
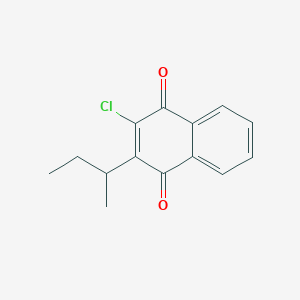
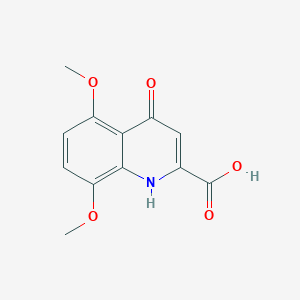



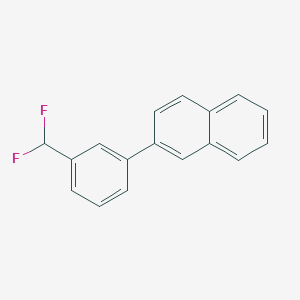


![tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11865390.png)
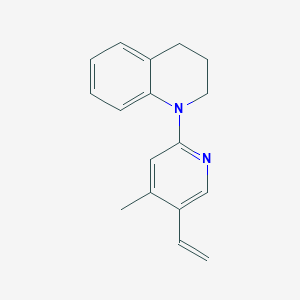
![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)

